molecular formula C11H12F3NO3 B13707496 (1Z)-1-[3-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethanone oxime

(1Z)-1-[3-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethanone oxime

Cat. No.: B13707496
M. Wt: 263.21 g/mol
InChI Key: IWOCXHLWPPMDCS-CHHVJCJISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1Z)-1-[3-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethanone oxime is a chemical compound characterized by its unique structure, which includes a methoxy group, a trifluoroethoxy group, and an ethanone oxime moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z)-1-[3-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethanone oxime typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methoxy-4-(2,2,2-trifluoroethoxy)benzaldehyde and hydroxylamine hydrochloride.

    Formation of Ethanone Oxime: The key step involves the reaction of 3-methoxy-4-(2,2,2-trifluoroethoxy)benzaldehyde with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate, to form the corresponding ethanone oxime.

    Reaction Conditions: The reaction is typically carried out in an aqueous or alcoholic medium at a temperature range of 50-70°C for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

(1Z)-1-[3-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethanone oxime can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxime derivatives.

    Reduction: Reduction reactions can convert the oxime group to an amine group.

    Substitution: The methoxy and trifluoroethoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxime derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

(1Z)-1-[3-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethanone oxime has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1Z)-1-[3-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethanone oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the trifluoroethoxy group may enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    (1Z)-1-[3-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethanone: Lacks the oxime group, which may affect its reactivity and biological activity.

    (1Z)-1-[3-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethanone hydrazone: Contains a hydrazone group instead of an oxime group, leading to different chemical properties.

Uniqueness

The presence of both methoxy and trifluoroethoxy groups in (1Z)-1-[3-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethanone oxime makes it unique compared to similar compounds

Properties

Molecular Formula

C11H12F3NO3

Molecular Weight

263.21 g/mol

IUPAC Name

(NZ)-N-[1-[3-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethylidene]hydroxylamine

InChI

InChI=1S/C11H12F3NO3/c1-7(15-16)8-3-4-9(10(5-8)17-2)18-6-11(12,13)14/h3-5,16H,6H2,1-2H3/b15-7-

InChI Key

IWOCXHLWPPMDCS-CHHVJCJISA-N

Isomeric SMILES

C/C(=N/O)/C1=CC(=C(C=C1)OCC(F)(F)F)OC

Canonical SMILES

CC(=NO)C1=CC(=C(C=C1)OCC(F)(F)F)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.